(S)-2,2-Difluorocyclohexan-1-amine
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Overview
Description
(S)-2,2-Difluorocyclohexan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Difluorocyclohexan-1-amine typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent to introduce the fluorine atoms. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-2,2-Difluorocyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexylamine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Formation of difluorocyclohexanone or difluorocyclohexanoic acid.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of azido or thiol-substituted cyclohexane derivatives.
Scientific Research Applications
(S)-2,2-Difluorocyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fluorinated materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (S)-2,2-Difluorocyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling, leading to desired biological effects.
Comparison with Similar Compounds
- 2,2-Difluorocyclohexanone
- 2,2-Difluorocyclohexanol
- Cyclohexan-1-amine
Comparison: (S)-2,2-Difluorocyclohexan-1-amine is unique due to its chiral nature and the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and specificity in binding to molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(1S)-2,2-difluorocyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATJLSLKDKAWTG-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC([C@H](C1)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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